molecular formula C10H13BO3 B11757097 (E)-(2-(But-2-en-1-yloxy)phenyl)boronic acid

(E)-(2-(But-2-en-1-yloxy)phenyl)boronic acid

Cat. No.: B11757097
M. Wt: 192.02 g/mol
InChI Key: GBBCFDVFMWOXAV-NSCUHMNNSA-N
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Description

(E)-(2-(But-2-en-1-yloxy)phenyl)boronic acid is an organoboron compound with the molecular formula C10H13BO3 and a molecular weight of 192.02 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a but-2-en-1-yloxy group. It is primarily used in research settings and is not intended for human use .

Preparation Methods

The synthesis of (E)-(2-(But-2-en-1-yloxy)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, a widely-used method for forming carbon-carbon bonds. This reaction employs palladium catalysts and boronic acid derivatives to couple aryl halides with organoboron compounds . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Chemical Reactions Analysis

(E)-(2-(But-2-en-1-yloxy)phenyl)boronic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, sodium perborate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium complexes for coupling reactions

Major products formed from these reactions include phenols, alcohols, and various substituted aromatic compounds.

Scientific Research Applications

(E)-(2-(But-2-en-1-yloxy)phenyl)boronic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (E)-(2-(But-2-en-1-yloxy)phenyl)boronic acid primarily involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors, where the compound can bind to active sites and inhibit enzyme activity .

Comparison with Similar Compounds

(E)-(2-(But-2-en-1-yloxy)phenyl)boronic acid can be compared with other boronic acids and esters, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct reactivity and selectivity in chemical reactions.

Properties

Molecular Formula

C10H13BO3

Molecular Weight

192.02 g/mol

IUPAC Name

[2-[(E)-but-2-enoxy]phenyl]boronic acid

InChI

InChI=1S/C10H13BO3/c1-2-3-8-14-10-7-5-4-6-9(10)11(12)13/h2-7,12-13H,8H2,1H3/b3-2+

InChI Key

GBBCFDVFMWOXAV-NSCUHMNNSA-N

Isomeric SMILES

B(C1=CC=CC=C1OC/C=C/C)(O)O

Canonical SMILES

B(C1=CC=CC=C1OCC=CC)(O)O

Origin of Product

United States

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